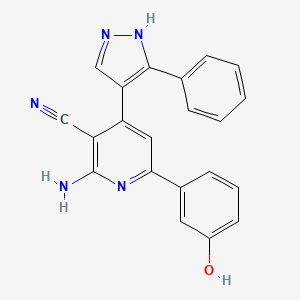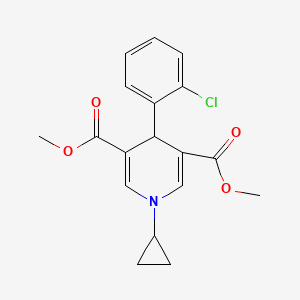![molecular formula C20H13F3O2S B5489893 3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B5489893.png)
3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-{4-[(difluoromethyl)thio]phenyl}-2-furyl)-1-(4-fluorophenyl)-2-propen-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFP-10825 and is a member of the chalcone family of compounds.
Mécanisme D'action
The mechanism of action of DFP-10825 involves the inhibition of various enzymes and signaling pathways. In cancer cells, DFP-10825 has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. In diabetic animals, DFP-10825 has been shown to inhibit the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates. Inflammatory responses have also been shown to be inhibited by DFP-10825.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In cancer cells, DFP-10825 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In diabetic animals, DFP-10825 has been shown to decrease blood glucose levels and improve insulin sensitivity. Inflammatory responses have also been shown to be reduced by DFP-10825.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for the study of specific enzymes and signaling pathways. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of DFP-10825. One direction is the development of more efficient synthesis methods to produce larger quantities of the compound. Another direction is the study of DFP-10825 in combination with other compounds to enhance its therapeutic effects. Additionally, the study of DFP-10825 in other disease models and in vivo systems is an important future direction.
Méthodes De Synthèse
The synthesis of DFP-10825 involves the reaction of 4-(difluoromethylthio)phenylacetic acid with 4-fluorobenzaldehyde in the presence of a base. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with 5-acetyl-2-furancarboxaldehyde. The final product is obtained after purification using chromatography techniques.
Applications De Recherche Scientifique
DFP-10825 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DFP-10825 has been shown to have anticancer, antidiabetic, and anti-inflammatory properties. In agriculture, DFP-10825 has been used as a plant growth regulator and as a pesticide. In material science, DFP-10825 has been used as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
(E)-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3O2S/c21-15-5-1-13(2-6-15)18(24)11-7-16-8-12-19(25-16)14-3-9-17(10-4-14)26-20(22)23/h1-12,20H/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDBONOAMUTFEN-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)F)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-{4-[(difluoromethyl)sulfanyl]phenyl}furan-2-yl)-1-(4-fluorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-3-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-phenylpropan-1-ol](/img/structure/B5489817.png)
![1-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489820.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5489823.png)
![2-[(2-furylmethyl)amino]-3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5489827.png)


![4-(4-fluorobenzyl)-1-[(5-fluoropyridin-2-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5489840.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5489850.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5489852.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5489854.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(5-bromo-2-thienyl)methylene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5489877.png)
![N-{2-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}urea](/img/structure/B5489883.png)